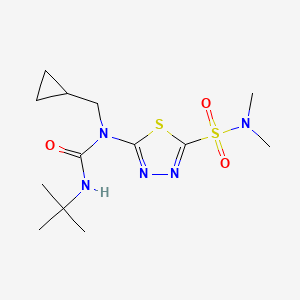
5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a sulfonamide group, and a urea derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions
The urea derivative is introduced by reacting the intermediate with isocyanates or carbamoyl chlorides. The tert-butyl and cyclopropylmethyl groups are incorporated through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The urea and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiadiazole ring can participate in π-π interactions. The urea derivative can act as a hydrogen bond donor or acceptor, further enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(3-(tert-Butyl)-1-(cyclopropylmethyl)ureido)-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide: shares structural similarities with other thiadiazole derivatives and sulfonamides.
Cyclopropylmethylurea derivatives: These compounds have similar urea functionalities but differ in the ring structure.
tert-Butyl sulfonamides: These compounds share the sulfonamide group but have different substituents on the nitrogen atom.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiadiazole ring, sulfonamide group, and urea derivative in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H23N5O3S2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-tert-butyl-1-(cyclopropylmethyl)-1-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C13H23N5O3S2/c1-13(2,3)14-10(19)18(8-9-6-7-9)11-15-16-12(22-11)23(20,21)17(4)5/h9H,6-8H2,1-5H3,(H,14,19) |
InChI Key |
UPROGYPPQROFPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)N(CC1CC1)C2=NN=C(S2)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


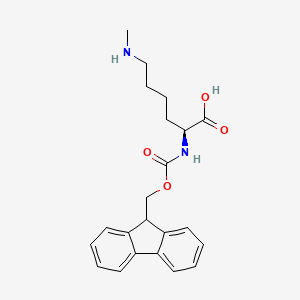
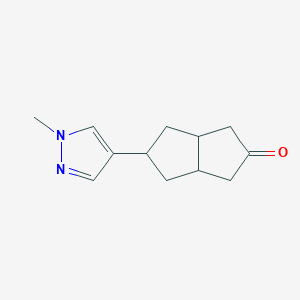
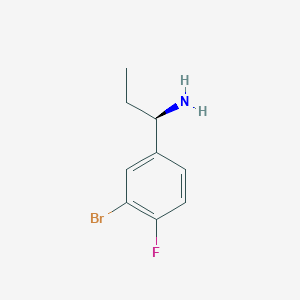
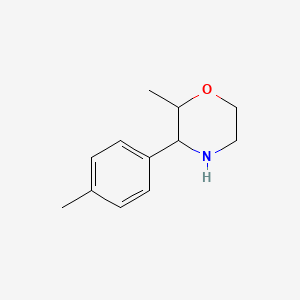
![Methyl 2,3-dihydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B12980336.png)

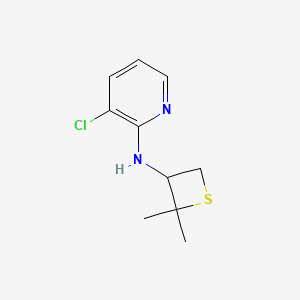
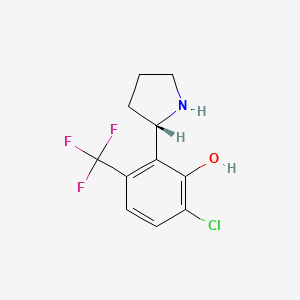
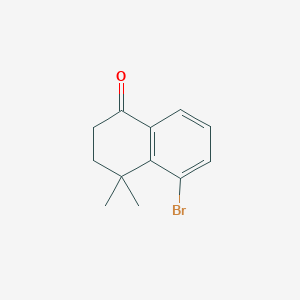
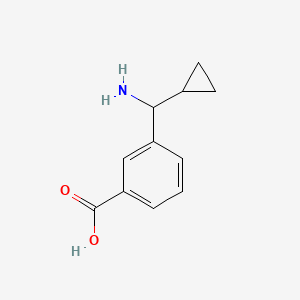
![4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B12980370.png)
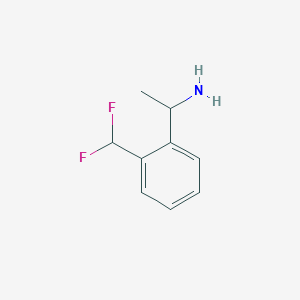
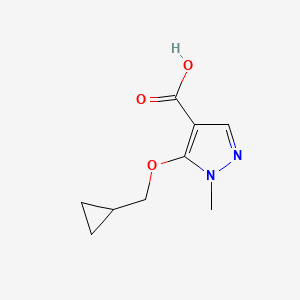
![Imidazo[1,5-c]pyrimidine](/img/structure/B12980393.png)
